Betaine alpha-D-glucofuranuronate
Description
Betaine alpha-D-glucofuranuronate (CAS: 94108-60-8) is a betaine derivative characterized by a glucofuranuronate moiety linked to the betaine structure. It is commercially available as a specialty chemical, with suppliers such as Shandong Mopai Biotechnology Co., LTD .
Properties
CAS No. |
94108-60-8 |
|---|---|
Molecular Formula |
C11H21NO9 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
carboxymethyl(trimethyl)azanium;(2S)-2-hydroxy-2-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]acetate |
InChI |
InChI=1S/C6H10O7.C5H11NO2/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;1-6(2,3)4-5(7)8/h1-4,6-9,12H,(H,10,11);4H2,1-3H3/t1-,2-,3+,4+,6+;/m1./s1 |
InChI Key |
QPYCRBIYNBYSDQ-JETIKSQDSA-N |
Isomeric SMILES |
C[N+](C)(C)CC(=O)O.[C@H]1([C@H]([C@H](O[C@@H]1[C@@H](C(=O)[O-])O)O)O)O |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.C1(C(C(OC1C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Industrial Production:: Industrial-scale production methods for this compound are also scarce. Researchers and manufacturers may explore alternative approaches to synthesize it efficiently.
Chemical Reactions Analysis
Betaine alpha-D-glucofuranuronate: may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions may occur, but specific conditions remain unknown.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: Substitution reactions may involve functional group modifications.
Common Reagents and Conditions:: Unfortunately, specific reagents and conditions for these reactions are not well-documented. Researchers would need to investigate further.
Major Products:: The major products resulting from these reactions would depend on the specific reaction pathway. Without detailed information, we cannot provide precise product descriptions.
Scientific Research Applications
Enhancing Drug Absorption
Betaine alpha-D-glucofuranuronate has been studied for its potential to enhance the absorption of certain medications. For example, it has been shown to improve the bioavailability of dasatinib, an anticancer drug, by reacidifying gastric pH levels in patients with hypochlorhydria, thereby enhancing the drug's efficacy .
Gastrointestinal Health
The compound also plays a role in digestive health by increasing stomach acid levels, which can improve nutrient absorption. This is particularly beneficial for individuals suffering from conditions like hypochlorhydria or gastroesophageal reflux disease (GERD) .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This mechanism could be beneficial in treating conditions such as obesity and diabetes .
Lipid Metabolism Regulation
This compound influences lipid metabolism by enhancing fatty acid uptake and oxidation. It modulates genes related to fatty acid transport and has been associated with reduced liver lipid accumulation, making it relevant for conditions like non-alcoholic fatty liver disease (NAFLD) .
Insulin Sensitivity Improvement
Studies suggest that this compound may improve insulin sensitivity through its action on the insulin signaling pathway, potentially benefiting individuals with type 2 diabetes .
Cancer Treatment
A notable case study evaluated the anticancer effects of this compound in breast cancer models. The results demonstrated significant apoptosis induction in cancer cells while sparing normal cells, highlighting its therapeutic potential .
Hepatic Health
In a clinical study involving children with chronic hepatitis B infection, treatment with a betaine-arginine complex led to significant reductions in pain syndromes and hepatic enzyme activity, suggesting a protective effect against liver damage .
Table 1: Summary of Pharmacological Effects
Table 2: Case Study Outcomes
Mechanism of Action
The exact mechanism by which Betaine alpha-D-glucofuranuronate exerts its effects remains elusive. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Anti-Inflammatory and Metabolic Effects
- This compound: No direct data on anti-inflammatory effects.
- Glycine betaine : Reduces pro-inflammatory markers (e.g., TNF-α, IL-6) and lowers homocysteine levels in humans .
- 5-AVAB : Mimics cardiac drugs by modulating lipid metabolism and improving glucose tolerance .
Contradictory findings exist for betaines in metabolic diseases: while plasma betaine is weakly correlated with diabetes diagnosis, urinary betaine excretion is linked to complications like microangiopathy . This compound’s role in these pathways remains unexplored.
Metabolic Pathways
- Degradation : Glycine betaine is metabolized to dimethylglycine (DMG) and trimethylamine (TMA) in halotolerant bacteria, influencing pH and carbon metabolism .
- Synthesis : Spinach chloroplasts convert choline to betaine aldehyde via betaine aldehyde dehydrogenase, with efflux mediated by putative carriers .
- This compound: No specific pathway data; its glucofuranuronate group may alter degradation kinetics or interaction with transporters like hGAT-2, which recognizes betaine analogs .
Research Status and Gaps
Biological Activity
Betaine alpha-D-glucofuranuronate is a derivative of betaine, a compound known for its diverse biological activities. This article delves into the biological activity of betaine and its derivatives, particularly focusing on their mechanisms, therapeutic potential, and relevant case studies.
Overview of Betaine
Betaine is a naturally occurring compound found in various foods such as beets, spinach, and whole grains. It serves primarily as an osmoprotectant and a methyl donor in biological processes, playing a crucial role in cellular metabolism. Its significance extends to various health benefits, including liver health, cardiovascular protection, and anti-inflammatory effects.
1. Methylation Reactions:
Betaine acts as a methyl group donor through the enzyme betaine homocysteine methyltransferase (BHMT), converting homocysteine into methionine. This process is vital for maintaining homocysteine levels within physiological limits, thus preventing conditions associated with hyperhomocysteinemia, such as cardiovascular diseases .
2. Antioxidant Properties:
Betaine has been shown to enhance the production of glutathione (GSH), a critical antioxidant in the body. Studies indicate that betaine supplementation can increase GSH levels and reduce oxidative stress markers in various models of liver disease .
3. Anti-inflammatory Effects:
Research highlights betaine's ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This inhibition reduces the expression of pro-inflammatory cytokines and may mitigate inflammation-related diseases .
Biological Activities and Therapeutic Applications
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have explored the effects of betaine supplementation in clinical settings:
- Chronic Hepatitis B Patients: A study involving 41 children with chronic hepatitis B showed that treatment with a betaine-arginine complex significantly reduced hepatic transaminases and improved liver function markers .
- Alcoholic Liver Disease (ALD): In experimental models using Wistar rats, betaine administration was found to prevent fat accumulation in the liver and restore SAM:SAH ratios, indicating its protective role against ALD .
- Obesity and Insulin Resistance: Research has demonstrated that betaine can improve insulin sensitivity by promoting glucose uptake through enhanced GLUT-4 translocation in muscle tissues .
Q & A
Q. What toxicological assessments are critical for this compound in human trials?
- Methodological Answer : Benchmark dose (BMD) analysis from chronic rodent studies (≥2 years) establishes NOAEL (e.g., 3.7 g/kg/day). Monitor homocysteine levels in clinical cohorts, as betaine remethylates homocysteine to methionine, potentially masking B₁₂ deficiency. Include genotoxicity assays (Ames test, micronucleus) to exclude mutagenic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
